An In-depth Technical Guide to the Basic Properties of 1-(Piperidin-4-YL)pyrrolidin-3-OL
An In-depth Technical Guide to the Basic Properties of 1-(Piperidin-4-YL)pyrrolidin-3-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic physicochemical properties of 1-(Piperidin-4-YL)pyrrolidin-3-OL, a heterocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values and estimations based on structurally related compounds. Detailed experimental protocols for determining these fundamental properties are also provided to facilitate further research and characterization.
Introduction
1-(Piperidin-4-YL)pyrrolidin-3-OL is a bicyclic molecule incorporating both a piperidine and a pyrrolidine ring system. The presence of two secondary amine functionalities and a hydroxyl group suggests its potential as a scaffold in medicinal chemistry. Understanding the basic properties of this compound, such as its pKa, lipophilicity (LogP), and solubility, is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide aims to provide a foundational understanding of these properties for researchers engaged in the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Source/Method | Notes |
| Molecular Formula | C₉H₁₈N₂O | - | - |
| Molecular Weight | 170.25 g/mol | - | - |
| pKa | Estimated 9.5 - 11.0 (Piperidine N), 10.5 - 11.5 (Pyrrolidine N) | Estimation based on similar structures | The piperidine nitrogen is expected to be the more basic of the two nitrogens. The actual pKa values can be influenced by intramolecular interactions. |
| LogP | 0.6486 | Computational Prediction[1] | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | Computational Prediction[1] | Suggests good potential for oral bioavailability. |
| Solubility | Predicted to be soluble in water and polar organic solvents. | Structural Analysis | The presence of two amine groups and a hydroxyl group suggests good aqueous solubility, particularly at acidic pH where the amines would be protonated.[2][3] |
Analysis of Basic Properties
The basicity of 1-(Piperidin-4-YL)pyrrolidin-3-OL is conferred by the two nitrogen atoms within the piperidine and pyrrolidine rings. The pKa is a measure of the acidity of the conjugate acid of a base; a higher pKa indicates a stronger base.
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Piperidine Moiety: The piperidine ring is a saturated heterocycle with a secondary amine. Unsubstituted piperidine has a pKa of approximately 11.2. Substitution on the ring can influence this value.
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Pyrrolidine Moiety: The pyrrolidine ring also contains a secondary amine. The pKa of unsubstituted pyrrolidine is around 11.3.[4] The presence of a hydroxyl group at the 3-position may slightly alter the basicity of the pyrrolidine nitrogen through inductive effects.
Given these considerations, it is anticipated that 1-(Piperidin-4-YL)pyrrolidin-3-OL will be a diprotic base, capable of accepting two protons in acidic conditions. The exact pKa values would need to be determined experimentally.
Potential Biological Significance
While no specific biological activities or signaling pathway involvements have been documented for 1-(Piperidin-4-YL)pyrrolidin-3-OL, its structural motifs are present in a variety of biologically active compounds.
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Piperidine Derivatives: The piperidine scaffold is a common feature in many pharmaceuticals, exhibiting a wide range of activities including analgesic and CNS-related effects.[5][6][7]
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Pyrrolidine Derivatives: Pyrrolidine-containing molecules have been explored for their potential as anticancer, antibacterial, and antidiabetic agents.[8]
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Related Scaffolds: A structurally related compound, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been investigated as a novel NLRP3 inflammasome inhibitor.[9] Derivatives of 4-aminopiperidine have shown potential as cognition-enhancing drugs.[10]
These examples suggest that 1-(Piperidin-4-YL)pyrrolidin-3-OL could serve as a valuable starting point for the design of novel therapeutic agents targeting a variety of biological pathways.
Experimental Protocols
To facilitate the empirical determination of the basic properties of 1-(Piperidin-4-YL)pyrrolidin-3-OL, the following standard experimental protocols are provided.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Methodology:
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Sample Preparation: Accurately weigh and dissolve a known amount of 1-(Piperidin-4-YL)pyrrolidin-3-OL in deionized water or a co-solvent system (e.g., methanol/water) if solubility is limited. The initial solution should be slightly acidified.
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Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.
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Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value(s) correspond to the pH at the half-equivalence point(s).
LogP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP).
Methodology:
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Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4). Saturate the n-octanol with the aqueous phase and vice versa.
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Sample Preparation: Dissolve a known amount of 1-(Piperidin-4-YL)pyrrolidin-3-OL in the aqueous phase.
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Partitioning: Add a known volume of the n-octanol to the aqueous solution of the compound. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Methodology:
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Stock Solution: Prepare a concentrated stock solution of 1-(Piperidin-4-YL)pyrrolidin-3-OL in dimethyl sulfoxide (DMSO).
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Sample Preparation: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., PBS pH 7.4).
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Incubation: Incubate the solution for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C or 37°C) with shaking.
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Precipitate Removal: Separate any precipitated compound by filtration or centrifugation.
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Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
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Solubility Determination: The measured concentration represents the kinetic solubility of the compound under the assay conditions.
Conclusion
1-(Piperidin-4-YL)pyrrolidin-3-OL is a compound with basic properties stemming from its two nitrogen-containing heterocyclic rings. While experimental data is currently lacking, predictions and estimations based on its chemical structure provide a valuable starting point for its further investigation. The provided experimental protocols offer a clear path for the empirical determination of its pKa, LogP, and solubility, which are essential parameters for its evaluation as a potential drug candidate. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore its therapeutic potential.
References
- 1. chemscene.com [chemscene.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
